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Compound of Interest

Compound Name: DMT-L-dG(ib) Phosphoramidite

Cat. No.: B12373064 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DMT-L-dG(ib) Phosphoramidite is a specialized nucleoside phosphoramidite, a critical

building block in the chemical synthesis of oligonucleotides. Its unique characteristic lies in the

L-configuration of its deoxyribose sugar, rendering it a mirror-image counterpart to the naturally

occurring D-deoxyguanosine. This distinction is pivotal for the synthesis of L-DNA, also known

as mirror-image DNA, a form of nucleic acid with significant potential in therapeutic and

diagnostic applications due to its resistance to nuclease degradation.[1][2] This guide provides

a comprehensive overview of DMT-L-dG(ib) Phosphoramidite, including its chemical

properties, its central role in oligonucleotide synthesis, detailed experimental protocols, and its

primary application in the generation of mirror-image DNA.

Core Properties of DMT-L-dG(ib) Phosphoramidite
DMT-L-dG(ib) Phosphoramidite is a white to off-white powder or granular substance.[3] Key

chemical and physical properties are summarized below, providing essential information for its

handling, storage, and application in oligonucleotide synthesis.
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Property Value Source(s)

Chemical Formula C44H54N7O8P [3][4]

Molecular Weight 839.92 g/mol [3][4]

CAS Number

Not readily available for the L-

isomer. The D-isomer is

93183-15-4.

[3][4]

Appearance
White to off-white powder or

granules
[3]

Purity Typically >98.0% (HPLC)

Solubility

Soluble in anhydrous

acetonitrile for synthesis.

Soluble in DMSO.[4]

General knowledge from

synthesis protocols.

Storage Conditions
2-8°C under an inert

atmosphere (e.g., Argon)
[3]

Key Protecting Groups

5'-Hydroxyl: Dimethoxytrityl

(DMT)Exocyclic Amine (N2 of

Guanine): Isobutyryl (ib)3'-

Phosphorus: β-cyanoethyl

[3][5]

The Role of DMT-L-dG(ib) Phosphoramidite in
Oligonucleotide Synthesis
DMT-L-dG(ib) Phosphoramidite is a fundamental reagent in the phosphoramidite method of

solid-phase oligonucleotide synthesis. This automated, cyclical process allows for the precise,

stepwise addition of nucleotides to a growing oligonucleotide chain.

The Oligonucleotide Synthesis Cycle
The synthesis of an oligonucleotide chain using phosphoramidite chemistry involves a four-step

cycle for each nucleotide addition. The process occurs in the 3' to 5' direction on a solid

support, typically controlled pore glass (CPG).
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Solid-Phase Oligonucleotide Synthesis Cycle

Key Reagents
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A diagram illustrating the four main steps of the solid-phase oligonucleotide synthesis cycle.

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT group

from the nucleoside attached to the solid support. This is achieved by treatment with a mild

acid, such as trichloroacetic acid (TCA) in dichloromethane (DCM), exposing a free 5'-

hydroxyl group.[6][7]
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Coupling: The DMT-L-dG(ib) Phosphoramidite, dissolved in an anhydrous solvent like

acetonitrile, is activated by a weak acid, such as tetrazole or a derivative. The activated

phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide

chain, forming an unstable phosphite triester linkage.[5][6]

Capping: To prevent the elongation of unreacted chains (which would result in deletion

mutations), any free 5'-hydroxyl groups that failed to couple are permanently blocked by

acetylation using capping reagents, typically acetic anhydride and N-methylimidazole.[7]

Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent

phosphate triester using an oxidizing agent, most commonly a solution of iodine in a mixture

of tetrahydrofuran, pyridine, and water.[6]

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Experimental Protocols
The following is a generalized, step-by-step protocol for automated solid-phase oligonucleotide

synthesis using DMT-L-dG(ib) Phosphoramidite. Specific parameters such as reagent

delivery times and volumes will vary depending on the automated synthesizer used.

Reagent Preparation
Phosphoramidite Solution: Dissolve DMT-L-dG(ib) Phosphoramidite in anhydrous

acetonitrile to a final concentration of 0.1 M. This should be done under an inert atmosphere

(e.g., in a glove box or using a syringe with argon).

Activator Solution: Prepare a solution of the chosen activator (e.g., 0.45 M tetrazole in

anhydrous acetonitrile).

Deblocking Solution: Prepare a 3% (w/v) solution of trichloroacetic acid (TCA) in

dichloromethane (DCM).

Capping Solutions:

Cap A: A solution of acetic anhydride in tetrahydrofuran (THF).

Cap B: A solution of N-methylimidazole in THF.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b12373064?utm_src=pdf-body
https://www.biomers.net/en/Technical_Information/Synthesis.html
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/genomics/pcr/dna-oligonucleotide-synthesis
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://www.benchchem.com/product/b12373064?utm_src=pdf-body
https://www.benchchem.com/product/b12373064?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oxidizing Solution: A solution of iodine in a mixture of THF, pyridine, and water.

Washing Solvent: Anhydrous acetonitrile.

Automated Synthesis Cycle
The following steps are performed by the automated DNA synthesizer for each coupling cycle:

Deblocking: The synthesis column is washed with the deblocking solution to remove the 5'-

DMT group. The column is then washed with anhydrous acetonitrile to remove the acid.

Coupling: The DMT-L-dG(ib) Phosphoramidite solution and the activator solution are

simultaneously delivered to the synthesis column and allowed to react for a specified time

(typically 30-180 seconds).

Washing: The column is washed with anhydrous acetonitrile to remove excess

phosphoramidite and activator.

Capping: The capping solutions are delivered to the column to block any unreacted 5'-

hydroxyl groups.

Washing: The column is washed with anhydrous acetonitrile.

Oxidation: The oxidizing solution is delivered to the column to stabilize the newly formed

phosphate linkage.

Washing: The column is washed with anhydrous acetonitrile to prepare for the next cycle.

Post-Synthesis Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and

all protecting groups must be removed.

Cleavage from Support and Base Deprotection: The solid support is treated with

concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for an extended

period (typically 8-16 hours). This cleaves the oligonucleotide from the support and removes

the isobutyryl protecting group from the guanine bases, as well as the protecting groups from

other bases.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b12373064?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/product/sigma/g111000
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phosphate Deprotection: The β-cyanoethyl groups on the phosphate backbone are also

removed during the ammonium hydroxide treatment.

DMT Group Removal (if "DMT-on" purification is performed): If the final 5'-DMT group was

left on for purification purposes, it is removed by treatment with an aqueous acid, such as

80% acetic acid.[6]

Purification: The crude oligonucleotide is purified using methods such as high-performance

liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Application in Mirror-Image DNA (L-DNA) Synthesis
The primary application of DMT-L-dG(ib) Phosphoramidite is in the synthesis of L-DNA, the

enantiomer of natural D-DNA.[1] L-DNA has identical physicochemical properties to D-DNA but

with opposite chirality.
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A conceptual diagram illustrating the mirror-image relationship between D-DNA and L-DNA.
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Advantages of L-DNA in Drug Development
Nuclease Resistance: L-DNA is not recognized by the natural enzymes that degrade D-DNA,

giving it a significantly longer half-life in biological systems.[2] This makes L-DNA an

attractive candidate for therapeutic applications such as aptamers (known as Spiegelmers)

and antisense oligonucleotides.

Reduced Immunogenicity: Due to its unnatural structure, L-DNA is less likely to elicit an

immune response compared to D-DNA.[2]

The synthesis of L-DNA follows the same phosphoramidite chemistry outlined above, with the

exclusive use of L-nucleoside phosphoramidites, including DMT-L-dG(ib) Phosphoramidite.

Conclusion
DMT-L-dG(ib) Phosphoramidite is a crucial reagent for the synthesis of mirror-image DNA. Its

application of the robust and efficient phosphoramidite chemistry enables the creation of

nuclease-resistant oligonucleotides with significant therapeutic potential. A thorough

understanding of its properties and the associated synthetic protocols is essential for

researchers and professionals working in the fields of nucleic acid chemistry, drug

development, and diagnostics. The continued exploration of L-DNA and other modified nucleic

acids promises to yield novel and effective solutions to a range of biomedical challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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